Biotin-PEG3-Me-Tet

Bioorthogonal chemistry Click chemistry kinetics Tetrazine ligation

Heterobifunctional biotin-PEG3-tetrazine linkers exhibit non-trivial differences in spacer length and tetrazine substitution that directly impact conjugation yield and batch consistency. Biotin-PEG3-Me-Tet solves this with: - Methyltetrazine for 1.5-3× faster iEDDA kinetics vs unsubstituted analogs (15-60 min in PBS) - PEG3 spacer balancing solubility vs steric interference in high-density labeling - Dual biotin capture + intact tetrazine for streamlined enrichment & detection Supplied as research-grade reagent (≥95%).

Molecular Formula C29H42N8O6S
Molecular Weight 630.8 g/mol
Cat. No. B12372616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-Me-Tet
Molecular FormulaC29H42N8O6S
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1
InChIKeyCJVUSGLIHMFDML-DPZBCOQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-Me-Tet: PEG3-Spaced Methyltetrazine Linker


Biotin-PEG3-Me-Tet (CAS 2143968-06-1) is a heterobifunctional linker classified within the biotin-PEG-tetrazine family, specifically engineered for antibody-drug conjugate (ADC) assembly and bioorthogonal conjugation strategies . The compound integrates three core functional domains: a biotin terminus for high-affinity streptavidin/avidin binding (Kd ≈ 10⁻¹⁵ M), a triethylene glycol (PEG3) hydrophilic spacer, and a methyl-substituted tetrazine (Me-Tet) moiety that undergoes rapid, catalyst-free inverse electron demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-functionalized partners . With a molecular formula of C29H42N8O6S and molecular weight of 630.76 g/mol, Biotin-PEG3-Me-Tet is supplied as a research-grade reagent (purity typically ≥95%) for targeted delivery applications, protein labeling, and pretargeted imaging approaches [1].

Biotin High-affinity streptavidin/avidin capture handle
Me-Tet Catalyst-free iEDDA ligation with TCO partners
PEG3 Aqueous compatibility, limited steric bulk

Biotin-PEG3-Me-Tet Substitution Risks


Biotin-tetrazine linkers constitute a class of reagents that share the same fundamental biotin affinity handle and tetrazine click chemistry; however, substitution among variants is not trivial due to measurable differences in spacer length, substitution pattern on the tetrazine ring, and overall architecture that directly impact aqueous solubility, reaction kinetics, and steric compatibility in constrained biological environments . The PEG3 spacer in Biotin-PEG3-Me-Tet represents a specific balance between sufficient hydrophilicity to prevent protein aggregation and minimal molecular bulk to avoid interfering with biotin-streptavidin binding or TCO accessibility in densely modified surfaces . Moreover, the methyl substitution on the tetrazine ring differentiates this linker from unsubstituted tetrazine analogs, altering iEDDA reaction rates and influencing the stability of the tetrazine moiety toward nucleophiles present in biological media [1]. Procurement decisions that disregard these structural nuances risk compromising conjugate yield, reducing labeling efficiency, or introducing batch-to-batch variability that cannot be retrospectively corrected.

Spacer length PEG2 or PEG4 variants may shift solubility, aggregation tendency, or steric accessibility compared to PEG3.
Tetrazine type Unsubstituted tetrazine analogs exhibit different iEDDA kinetics; reaction rates may not transfer directly.
Architecture Inverted linker (Tetrazine-PEG3-Biotin) presents tetrazine at the opposite terminus, potentially disrupting pretargeting workflows.

Biotin-PEG3-Me-Tet Differentiation Evidence


Methyltetrazine-Enhanced iEDDA Reactivity

Biotin-PEG3-Me-Tet contains a methyl-substituted tetrazine (6-methyl-1,2,4,5-tetrazine) moiety, whereas the comparator Tetrazine-PEG3-Biotin (CAS 1962919-29-4) bears an unsubstituted tetrazine ring. Methyl substitution on the tetrazine core increases the electron density of the diene system, which predictably accelerates the inverse electron demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) dienophiles relative to unsubstituted tetrazine . Although direct kinetic measurements for Biotin-PEG3-Me-Tet with TCO are not explicitly reported in the accessible literature, class-level structure-activity relationship (SAR) data for tetrazine derivatives demonstrate that methyl-substituted tetrazines exhibit second-order rate constants approximately 1.5- to 3-fold higher than their unsubstituted counterparts under identical aqueous conditions (e.g., k₂ ≈ 2000-3000 M⁻¹s⁻¹ for methyltetrazine-TCO vs. k₂ ≈ 800-1200 M⁻¹s⁻¹ for unsubstituted tetrazine-TCO at 25°C in PBS) [1].

Me-Tet reactivity
Class-level
~1.5–3× faster iEDDA kinetics vs unsubstituted tetrazine (class SAR)
Supports shorter labeling times for TCO conjugation workflows
Direct kinetic measurement for this conjugate is advised
Bioorthogonal chemistry Click chemistry kinetics Tetrazine ligation

PEG3 Spacer Balances Hydrophilicity vs. Bulk

Biotin-PEG3-Me-Tet incorporates exactly three ethylene glycol repeat units (PEG3), distinguishing it from Biotin-PEG4-methyltetrazine (PEG4, CAS 1835759-81-3) and Biotin-PEG2-aldehyde or Biotin-PEG2-amine derivatives (PEG2). The PEG3 spacer provides an intermediate level of hydrophilicity and conformational flexibility. Based on molecular weight contributions: the PEG3 segment adds approximately 132 Da (3 × 44 Da) and contributes 3 oxygen atoms as hydrogen bond acceptors, while PEG4 adds approximately 176 Da (4 × 44 Da) with 4 oxygen acceptors, and PEG2 adds approximately 88 Da (2 × 44 Da) with 2 oxygen acceptors . Empirical observations across biotin-PEG-tetrazine variants indicate that PEG3 balances sufficient aqueous solubility to prevent non-specific protein adsorption and aggregation while maintaining a compact hydrodynamic radius that minimizes steric occlusion of the biotin-streptavidin binding interface and TCO accessibility in densely functionalized environments .

PEG3 spacer profile
Cross-study
3 ethylene glycol units; 3 H-bond acceptors
May reduce aggregation risk vs longer PEG, maintain TCO accessibility
Solubility data to verify for specific payloads
Linker engineering Aqueous solubility Steric hindrance

Tetrazine Orientation vs. Inverted Linker Architecture

Biotin-PEG3-Me-Tet and Tetrazine-PEG3-Biotin (CAS 1962919-29-4) share identical molecular formulas (C29H42N8O6S) and molecular weights (630.8 g/mol) but differ critically in the terminal functional group positioning and the tetrazine substitution pattern . In Biotin-PEG3-Me-Tet, the biotin is linked via a pentanamide chain to the PEG3 spacer, which terminates in the methyltetrazine moiety oriented through a para-phenylmethyl carboxamide linkage. In Tetrazine-PEG3-Biotin, the tetrazine (unsubstituted) is directly attached to a benzamide that connects to the PEG3 spacer, altering both the spatial presentation of the tetrazine and its electronic environment . This architectural inversion affects which molecular partner can access the tetrazine in sterically constrained settings (e.g., antibody surfaces or nanoparticle coatings) and influences the hydrolytic stability of the amide linkages under physiological conditions .

Linker orientation
Head-to-head
Terminal methyltetrazine vs inverted tetrazine-biotin architecture
Architecture determines pretargeting workflow compatibility
Confirm CAS 2143968-06-1 before procurement
Linker architecture ADC payload orientation Bioorthogonal accessibility

Biotin-PEG3-Me-Tet Application Scenarios


Pretargeted ADC Assembly with Rapid TCO-Tetrazine Ligation

Biotin-PEG3-Me-Tet is optimally deployed in two-step pretargeting workflows for antibody-drug conjugate (ADC) development where conjugation speed directly impacts yield and lot-to-lot consistency . The methyltetrazine moiety confers accelerated iEDDA kinetics (class-level inference of ~1.5- to 3-fold rate enhancement over unsubstituted tetrazine) , enabling near-quantitative conjugation of TCO-functionalized payloads within shorter incubation windows (typically 15-60 minutes at room temperature in PBS). This reduces the risk of payload degradation or antibody aggregation during prolonged conjugation steps. The biotin terminus simultaneously enables streptavidin-based immobilization for facile purification and quality control analysis of the assembled ADC construct.

Cell Surface Labeling Under Steric Constraints

The PEG3 spacer in Biotin-PEG3-Me-Tet provides sufficient separation between the biotin-streptavidin binding site and the tetrazine reaction center to alleviate steric hindrance in crowded molecular environments, while avoiding the excessive conformational flexibility that longer PEG4 or PEG8 spacers introduce . This balanced architecture is particularly advantageous for labeling membrane proteins on live cells, where the biotinylated antibody or ligand is pre-bound to the cell surface and subsequently reacted with a TCO-fluorophore conjugate . The moderate spacer length ensures that the tetrazine remains accessible to the TCO probe without projecting so far from the cell surface as to increase non-specific background labeling or internalization rates.

Affinity Purification and Click Chemistry Compatibility

Biotin-PEG3-Me-Tet serves as a dual-function handle for biomolecule purification and subsequent modular functionalization . The biotin group enables efficient capture on streptavidin-coated magnetic beads or agarose resins, allowing for stringent washing to remove non-specifically bound contaminants. Following elution or while still immobilized, the intact methyltetrazine group remains available for iEDDA ligation with TCO-modified detection reagents (e.g., fluorescent dyes, biotin, or haptens), thereby enabling a streamlined workflow where the same linker facilitates both enrichment and downstream analysis . This scenario is validated by the architectural distinction from inverted linkers: the terminal positioning of the methyltetrazine ensures it is not occluded by streptavidin binding, a risk associated with tetrazine-proximal architectures.

Nanoparticle Conjugation with Balanced PEG3 Hydrophilicity

For applications involving hydrophobic nanoparticle cores or polymer scaffolds (e.g., PLGA nanoparticles, liposomal formulations), the PEG3 spacer in Biotin-PEG3-Me-Tet imparts sufficient aqueous solubility to the linker while minimizing the overall hydrophilic bulk that can disrupt nanoparticle self-assembly or reduce encapsulation efficiency of hydrophobic cargo . Compared to Biotin-PEG4-methyltetrazine, the shorter PEG3 chain reduces the hydrodynamic radius of the linker, which is beneficial when high-density surface functionalization is required without exceeding the critical micelle concentration or destabilizing the colloidal dispersion. The methyltetrazine terminus then enables orthogonal click conjugation of targeting ligands or imaging agents to the nanoparticle surface .

Application
Selection Property
Validation Focus
Pretargeted ADC assembly
Methyltetrazine TCO reactivity
Conjugation kinetics and yield consistency
Live-cell surface labeling
PEG3 spacer steric profile
Tetrazine accessibility on crowded membranes
Affinity purification + click
Terminal tetrazine orientation
Post-capture ligation efficiency
Nanoparticle conjugation
PEG3 hydrophilicity / bulk
Colloidal stability and surface density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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